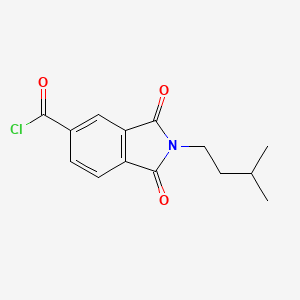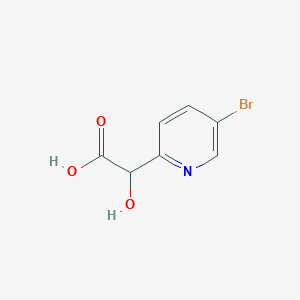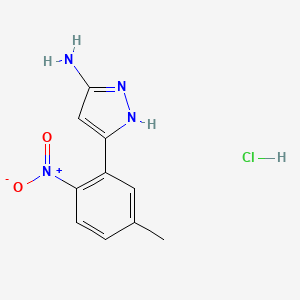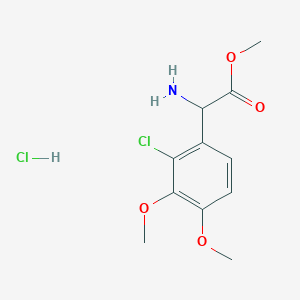
2-Isopentyl-1,3-dioxoisoindoline-5-carbonyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopentyl-1,3-dioxoisoindoline-5-carbonyl Chloride is a chemical compound with the molecular formula C14H15NO3 It is characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopentyl-1,3-dioxoisoindoline-5-carbonyl Chloride typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . The process can be catalyzed by transition metals or organocatalysts to enhance efficiency and yield .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing and custom synthesis. Companies like ChemScene provide bulk manufacturing, sourcing, and procurement services for this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Isopentyl-1,3-dioxoisoindoline-5-carbonyl Chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
2-Isopentyl-1,3-dioxoisoindoline-5-carbonyl Chloride has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Isopentyl-1,3-dioxoisoindoline-5-carbonyl Chloride involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes by forming hydrogen bonds with the active site, thereby preventing substrate binding . The carbonyl groups play a crucial role in this interaction, facilitating the formation of stable complexes with the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Isopentyl-1,3-dioxoisoindoline-5-carbaldehyde
- 2-Isopentyl-1,3-dioxoisoindoline-5-carboxylic Acid
Uniqueness
2-Isopentyl-1,3-dioxoisoindoline-5-carbonyl Chloride is unique due to its specific structural features, such as the isoindoline nucleus and the presence of carbonyl groups at positions 1 and 3.
Propriétés
Formule moléculaire |
C14H14ClNO3 |
|---|---|
Poids moléculaire |
279.72 g/mol |
Nom IUPAC |
2-(3-methylbutyl)-1,3-dioxoisoindole-5-carbonyl chloride |
InChI |
InChI=1S/C14H14ClNO3/c1-8(2)5-6-16-13(18)10-4-3-9(12(15)17)7-11(10)14(16)19/h3-4,7-8H,5-6H2,1-2H3 |
Clé InChI |
DCQPSNMUKSHPPY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-Bromo-6-cyclopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13702593.png)

sulfane](/img/structure/B13702601.png)
![[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13702602.png)



![Dimethyl 2,3,4,5-Tetrahydro-1H-benzo[b]azepine-1,7-dicarboxylate](/img/structure/B13702623.png)
